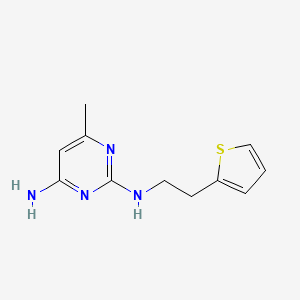

6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

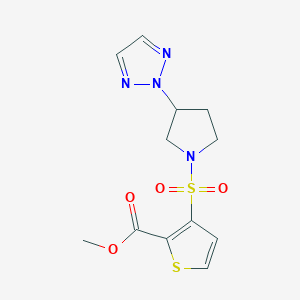

“6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine” is a complex organic compound that consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is substituted with a methyl group at the 6th position and a thiophene ring at the 2nd position. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . This compound could potentially have applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine ring contains two nitrogen atoms, and the thiophene ring contains a sulfur atom . The exact molecular structure would require further computational or experimental analysis.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

6-Methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine derivatives have been explored for their potential in antibacterial activities. One such derivative demonstrated efficacy in inhibiting the growth of E. coli and S. aureus, suggesting potential as an alternative to conventional antibiotics due to its action on the bacterial cell membrane (Fan et al., 2020).

Nonlinear Optical Properties

Derivatives of this compound have been studied for their nonlinear optical (NLO) properties. These studies found that these compounds have significant NLO characteristics, indicating their potential for optoelectronic high-tech applications (Hussain et al., 2020).

Antiviral Activity

In the context of antiviral research, certain this compound analogs have shown marked inhibition of retrovirus replication in cell culture, indicating potential for use in antiretroviral therapies (Hocková et al., 2003).

Catalysis in Green Chemistry

This compound and its derivatives have been used as a catalyst in green chemistry, particularly in the synthesis of chromone-pyrimidine coupled derivatives under solvent-free conditions. This showcases its utility in environmentally friendly chemical processes (Nikalje et al., 2017).

Metal Complex Formation

Studies have also been conducted on the formation of metal complexes with derivatives of this compound, exploring their potential in various chemical applications (Tsiveriotis et al., 1994).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential therapeutic properties, as well as detailed studies of its synthesis, chemical reactions, and physical and chemical properties. Given the wide range of biological activities reported for pyrimidine derivatives , this compound could potentially have significant applications in medicinal chemistry.

Wirkmechanismus

Target of Action

The primary target of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage . It plays a crucial role in cellular processes such as genome integrity surveillance, cellular differentiation, gene transcription regulation, inflammation, mitosis, cell cycle progression, DNA damage response initiation, and apoptosis .

Mode of Action

This compound interacts with its target, PARP-1, by inhibiting its activity . When DNA is damaged, PARP-1 is activated to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and catalyze the addition of ADP-ribose units to it and to nuclear target proteins . This recruits base excision repair (BER) components to facilitate the DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .

Biochemical Pathways

The biochemical pathway affected by this compound is the DNA repair pathway . Specifically, it targets the base excision repair (BER) and DNA single-strand break (SSB) repair processes . By inhibiting PARP-1, the compound disrupts these repair processes, leading to genomic dysfunction and cell death .

Pharmacokinetics

Most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as increased PARP-1 expression is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Action Environment

The action environment of this compound can be influenced by various factors. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and specific genetic factors .

Eigenschaften

IUPAC Name |

6-methyl-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8-7-10(12)15-11(14-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXIZHXDRUPKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)

![1-(4-Chlorophenyl)-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2410614.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)

![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)